AG1024

Description

Properties

IUPAC Name |

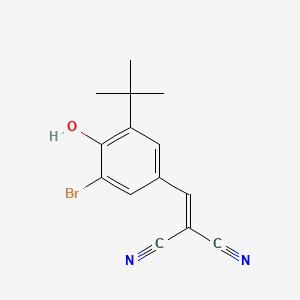

2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O/c1-14(2,3)11-5-9(4-10(7-16)8-17)6-12(15)13(11)18/h4-6,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBADGFSRBWENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)C=C(C#N)C#N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274350 | |

| Record name | Tyrphostin AG 1024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65678-07-1 | |

| Record name | Tyrphostin AG 1024 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065678071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin AG 1024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG-1024 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF4XN6A8V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AG1024: A Technical Guide to its Mechanism of Action on IGF-1R

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of AG1024, a tyrphostin derivative, on the Insulin-like Growth Factor-1 Receptor (IGF-1R). This compound is a selective, reversible, and competitive inhibitor of the IGF-1R tyrosine kinase, playing a crucial role in modulating cellular signaling pathways implicated in cancer cell proliferation and survival. This document details the inhibitory profile of this compound, its impact on downstream signaling cascades, and provides standardized protocols for its investigation.

Introduction

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that, upon activation by its ligands IGF-1 and IGF-2, initiates a signaling cascade critical for normal physiological processes such as growth and development. However, dysregulation of the IGF-1R signaling pathway is a hallmark of various cancers, promoting tumor growth, metastasis, and resistance to therapy. Consequently, IGF-1R has emerged as a key target for anti-cancer drug development.

This compound, also known as Tyrphostin AG 1024, is a small molecule inhibitor that has demonstrated significant potential in targeting the IGF-1R. This guide will delve into the core aspects of its mechanism of action, providing a technical resource for researchers in the field.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors.

| Property | Value |

| Chemical Name | 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile |

| Molecular Formula | C₁₄H₁₃BrN₂O |

| Molecular Weight | 305.17 g/mol |

| CAS Number | 65678-07-1 |

| Solubility | Soluble in DMSO (≥15.25 mg/mL) and Ethanol (≥11.23 mg/mL); insoluble in water.[1] |

Mechanism of Action on IGF-1R

This compound functions as a reversible and competitive inhibitor of the IGF-1R tyrosine kinase.[2][3] Its primary mechanism involves binding to the ATP-binding site within the kinase domain of the IGF-1R β-subunit. This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor, a critical step in its activation. The inhibition of autophosphorylation effectively halts the downstream signaling cascade.[1][4]

Inhibitory Potency and Selectivity

This compound exhibits a preferential inhibitory activity towards IGF-1R over the closely related Insulin Receptor (IR), although it does show some cross-reactivity at higher concentrations. This selectivity is a crucial aspect of its potential as a therapeutic agent, as specific targeting of IGF-1R is desirable to minimize off-target effects related to insulin signaling.

| Target | Assay | IC₅₀ | Reference |

| IGF-1R | Autophosphorylation | 7 µM | |

| Insulin Receptor (IR) | Autophosphorylation | 57 µM | |

| IGF-1R | Tyrosine Kinase Activity (exogenous substrate) | 18 µM | |

| Insulin Receptor (IR) | Tyrosine Kinase Activity (exogenous substrate) | 80 µM | |

| IGF-1 Stimulated Cell Proliferation (NIH-3T3) | Cell Proliferation | 0.4 µM | |

| Insulin Stimulated Cell Proliferation (NIH-3T3) | Cell Proliferation | 0.1 µM |

Impact on Downstream Signaling Pathways

By inhibiting IGF-1R autophosphorylation, this compound effectively blocks the activation of major downstream signaling pathways that are crucial for cancer cell growth and survival.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central mediator of IGF-1R's pro-survival effects. Upon IGF-1R activation, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis. This compound treatment has been shown to decrease the phosphorylation of Akt (at Ser473), thereby inhibiting this critical survival pathway.

References

what is tyrphostin AG1024

An In-depth Technical Guide to Tyrphostin AG1024

Abstract

Tyrphostin this compound is a synthetically derived small molecule belonging to the tyrphostin family of protein tyrosine kinase inhibitors.[1] Primarily recognized as a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), this compound demonstrates a competitive and reversible mechanism of action.[2][3][4] It exhibits a significantly higher affinity for IGF-1R compared to the structurally homologous Insulin Receptor (IR), making it a valuable tool for distinguishing the signaling pathways of these two receptors.[1] this compound has been shown to inhibit hormone-stimulated cell proliferation, induce apoptosis, and modulate signaling pathways critical to cancer progression, such as the PI3K/Akt and MAPK/ERK pathways. Its anti-proliferative and pro-apoptotic effects have been documented in various cancer cell lines, including breast cancer, melanoma, and chronic myelogenous leukemia (CML), even in cells resistant to other tyrosine kinase inhibitors like STI571. This guide provides a comprehensive overview of the technical details of Tyrphostin this compound, including its mechanism of action, quantitative biological data, relevant signaling pathways, and detailed experimental protocols for its use in research settings.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile |

| Synonyms | Tyrphostin AG 1024, AGS 200 |

| Molecular Formula | C₁₄H₁₃BrN₂O |

| Molecular Weight | 305.17 g/mol |

| CAS Number | 65678-07-1 |

| Appearance | Lyophilized solid |

| Solubility | Insoluble in water. Soluble in DMSO (≥50 mg/mL), Ethanol (≥11.23 mg/mL). |

| Storage | Stock solutions can be stored at -20°C for several months. Lyophilized powder should be stored at -20°C and is stable for at least two years. |

Mechanism of Action

Tyrphostin this compound functions as a selective inhibitor of the IGF-1 receptor tyrosine kinase. Its primary mechanism involves competitively blocking the ATP-binding site within the kinase domain of the IGF-1R β-subunit. This action prevents the ligand-stimulated autophosphorylation of the receptor, a critical step in the activation of its downstream signaling cascades. While it is most potent against IGF-1R, it also inhibits the insulin receptor (IR), but at significantly higher concentrations. This differential inhibition allows for the specific investigation of IGF-1R-mediated signaling.

Beyond its primary targets, this compound has demonstrated broader effects on cellular signaling:

-

PI3K/Akt Pathway: By inhibiting IGF-1R, this compound effectively downregulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. This leads to decreased phosphorylation of Akt (P-Akt).

-

MAPK/ERK Pathway: The inhibitor has been shown to block the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation.

-

Bcr-Abl Signaling: In the context of Chronic Myelogenous Leukemia (CML), this compound can down-regulate the expression of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase central to CML pathogenesis. This effect is notable even in cells resistant to the Bcr-Abl inhibitor STI571.

-

JAK1 Proteolysis: Recent studies have revealed an IR/IGF-1R-independent mechanism where this compound can induce the proteasomal degradation of Janus kinase 1 (JAK1). This occurs through the activation of the Ndfip1/2-Itch E3 ligase pathway.

Quantitative Biological Data

The inhibitory activity of Tyrphostin this compound has been quantified across various cellular models and assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Table 1: Receptor Kinase Inhibition

| Target | Assay | System | IC₅₀ Value (μM) | Reference |

| IGF-1R | Autophosphorylation | NIH-3T3 cells | 7 | |

| Insulin Receptor (IR) | Autophosphorylation | NIH-3T3 cells | 57 | |

| IGF-1R | Tyrosine Kinase Activity (TKA) towards exogenous substrate | In vitro | 18 | |

| Insulin Receptor (IR) | Tyrosine Kinase Activity (TKA) towards exogenous substrate | In vitro | 80 |

Table 2: Inhibition of Cellular Proliferation

| Cell Line | Context | IC₅₀ Value | Reference |

| NIH-3T3 (IGF-1R overexpressing) | IGF-1 Stimulated | 0.4 μM | |

| NIH-3T3 (Insulin R overexpressing) | Insulin Stimulated | 0.1 μM | |

| Melanoma Cells | Serum-free conditions | <50 nM | |

| MDA-MB-468 (Breast Cancer) | Cell Proliferation | 3.5 μM | |

| MCF-7 (Breast Cancer) | Cell Proliferation | 3.5 μM | |

| MDA-MB-231 (Breast Cancer) | Cell Proliferation | 4.5 μM | |

| SK-BR-3 (Breast Cancer) | Cell Proliferation | 2.5 μM |

Key Signaling Pathways and Visualizations

The following diagrams illustrate the principal signaling pathways modulated by Tyrphostin this compound.

Detailed Experimental Protocols

Cell Proliferation Assay (MTT-Based)

This protocol is adapted from methodologies used to assess the effect of this compound on the proliferation of cells overexpressing IGF-1R or IR.

-

Cell Plating: Seed NIH-3T3 cells overexpressing the target receptor (or other cell lines of interest) in 96-well plates at a density of 2,000-5,000 cells per well. Maintain overnight in complete medium (e.g., DMEM with 10% FBS).

-

Starvation and Treatment: Replace the medium with DMEM containing 1% FBS. Add IGF-1 or insulin to a final concentration of 10 nM. Add Tyrphostin this compound at various concentrations (e.g., a serial dilution from 0.01 μM to 100 μM). Include appropriate vehicle controls (e.g., DMSO).

-

Incubation: Incubate the plates for up to 120 hours (5 days). Replace the medium with fresh treatment medium every 48 hours.

-

MTT Addition: At the desired time point, aspirate the medium and add 100 μL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Formazan Solubilization: Incubate for 4 hours at 37°C. Lyse the cells and solubilize the formazan crystals by adding 100 μL of a solubilizing agent (e.g., isoamylic alcohol or acidified isopropanol) and shaking for 20 minutes.

-

Data Acquisition: Read the absorbance on an ELISA plate reader at a wavelength of 570 nm (with a reference wavelength of 690 nm).

-

Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value by plotting the dose-response curve.

Apoptosis Assay (Flow Cytometry)

This protocol describes the evaluation of apoptosis in MCF-7 cells treated with this compound.

-

Cell Treatment: Plate MCF-7 cells and treat with the desired concentration of this compound (e.g., 10 μM) for 24, 48, or 72 hours. For combination studies, cells can be co-treated with another agent, such as ionizing radiation (e.g., 10 Gy).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS.

-

Apoptosis Staining: Use a commercial apoptosis detection kit, such as one based on Annexin V-FITC and Propidium Iodide (PI) staining, or a TUNEL-based assay.

-

For TUNEL (as described in a related study): Fix cells, wash with PBS, and suspend in TdT buffer with TdT enzyme and Dig-dUTP for 60 minutes.

-

Suspend cells in a blocking solution with an anti-Dig-Fluorescein antibody for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of apoptotic cells (e.g., Annexin V positive, PI negative for early apoptosis) in each treatment group.

In Vivo Tumor Xenograft Study

This protocol is based on studies using nude mice to evaluate the anti-tumor efficacy of this compound.

-

Animal Model: Use female nude mice.

-

Cell Implantation: Subcutaneously implant 1 x 10⁶ Ba/F3-p210 cells (or other tumor cells) suspended in 0.1 mL of PBS into the right flank of each mouse.

-

Treatment Initiation: After tumors become palpable (e.g., 6 days post-implantation), randomize the mice into control and treatment groups.

-

Drug Administration: Administer Tyrphostin this compound via intraperitoneal (i.p.) injection. A typical dose is 30 μg in 100 μL per mouse, administered once daily for 10-14 days. The control group receives injections of the vehicle (e.g., 100 μL PBS).

-

Tumor Measurement: Monitor the mice daily for tumor growth and signs of toxicity. Measure the tumor dimensions (length and width) with calipers.

-

Data Analysis: Calculate the tumor volume using the formula: Volume = (length × width²) / 2. Plot the mean tumor volume over time for each group to assess the treatment effect.

Conclusion

Tyrphostin this compound is a well-characterized and specific inhibitor of the IGF-1 receptor, with demonstrated efficacy in preclinical models of cancer and other diseases. Its ability to selectively target IGF-1R over the insulin receptor provides a refined tool for dissecting the distinct roles of these homologous pathways. Furthermore, its documented effects on other critical signaling nodes like Bcr-Abl and JAK1 highlight its potential for broader therapeutic applications, particularly in overcoming resistance to targeted therapies. The data and protocols presented in this guide offer a robust foundation for researchers and drug development professionals to effectively utilize Tyrphostin this compound in their investigations into cell signaling, cancer biology, and novel therapeutic strategies.

References

AG1024: A Technical Guide to Downstream Signaling Pathway Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG1024, also known as Tyrphostin AG 1024, is a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] It also demonstrates inhibitory activity against the highly homologous Insulin Receptor (IR), albeit with lower potency.[2][3] By competitively binding to the ATP-binding site of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[1] This inhibitory action disrupts critical cellular processes, leading to anti-proliferative and pro-apoptotic effects in various cancer cell models. This document provides an in-depth technical overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.

Mechanism of Action and Primary Targets

This compound is a reversible and competitive inhibitor primarily targeting the tyrosine kinase domain of IGF-1R. Its inhibitory effects extend to the Insulin Receptor (IR) due to the high degree of homology in their kinase domains. The primary mechanism involves blocking ligand-stimulated receptor autophosphorylation, which is the critical initial step for signal transduction. This blockade prevents the recruitment and phosphorylation of downstream substrate proteins, thereby inhibiting major signaling pathways crucial for cell growth and survival.

Quantitative Data Summary

The biological activity of this compound has been quantified across various experimental systems. The following tables summarize key inhibitory concentrations and cellular effects.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target/Process | System/Cell Line | IC50 Value | Reference |

| IGF-1R Autophosphorylation | Cell-free assay | 7 µM | |

| IR Autophosphorylation | Cell-free assay | 57 µM | |

| IGF-1R Kinase Activity (exogenous substrate) | Cell-free assay | 18 µM | |

| IR Kinase Activity (exogenous substrate) | Cell-free assay | 80 µM | |

| IGF-1 Stimulated Proliferation | NIH-3T3 fibroblasts | 0.4 µM | |

| Insulin Stimulated Proliferation | NIH-3T3 fibroblasts | 0.1 µM | |

| Autocrine Growth Inhibition | DU145 prostate cancer cells | 2.5 µM | |

| Melanoma Cell Proliferation | Melanoma cells (serum-free) | <50 nM |

Table 2: Cellular and In Vivo Effects of this compound

| Effect | Cell Line / Model | Concentration / Dosage | Observations | Reference |

| Inhibition of Cell Proliferation | Bcr-Abl expressing cells | 2-10 µM | Dose-dependent inhibition. | |

| Apoptosis Induction | MCF-7 breast cancer cells | 10 nM (48 hours) | Induced 20.1% apoptosis. | |

| Apoptosis Induction | UT7-9, Ba/F3-p210 cells | 1-5 µM (1-3 days) | Induced apoptosis. | |

| Downregulation of p-Akt | Bcr-Abl expressing cells | 2 µM (6, 12 hours) | Decreased phosphorylation of Akt at Ser 473. | |

| Downregulation of Bcr-Abl | Bcr-Abl expressing cells | 2 µM (6, 12 hours) | Decreased Bcr-Abl protein expression. | |

| Upregulation of DNA-PKcs | Bcr-Abl expressing cells | 2 µM (6, 12 hours) | Increased expression of DNA repair protein. | |

| Tumor Growth Delay | Nude mice with Ba/F3-p210 xenografts | 30 µ g/day (i.p.) | Significantly delayed tumor growth. | |

| Anti-coronaviral Activity | TGEV infected ST cells | EC50: 5.2 µM | Inhibited coronaviral replication. | |

| Amelioration of Renal Injury | Diabetic nephropathy rat model | Not specified | Mitigated renal damage and fibrosis. |

Core Downstream Signaling Pathways

Inhibition of IGF-1R/IR by this compound leads to the suppression of multiple downstream signaling cascades integral to oncogenesis and cell survival.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Upon activation, IGF-1R recruits and phosphorylates substrates like Insulin Receptor Substrate (IRS), which in turn activates PI3K. This compound-mediated inhibition of IGF-1R prevents this initial step, leading to a downstream cascade of suppression.

-

Reduced Akt Phosphorylation: A consistent finding is that this compound treatment leads to a significant decrease in the phosphorylated, active form of Akt (P-Akt), particularly at serine 473. This deactivation inhibits the anti-apoptotic functions of Akt.

-

Induction of Apoptosis: By downregulating the PI3K/Akt pathway, this compound promotes apoptosis. This is associated with changes in the expression of Bcl-2 family proteins, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.

-

Cell Cycle Regulation: The PI3K/Akt pathway influences cell cycle progression. Its inhibition by this compound can contribute to cell cycle arrest, often associated with the upregulation of cell cycle inhibitors like p21 and the tumor suppressor p53.

Caption: this compound inhibits IGF-1R/IR, blocking PI3K/Akt signaling and promoting apoptosis.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical downstream effector of IGF-1R, primarily involved in regulating cell proliferation, differentiation, and migration.

-

Inhibition of MEK/ERK: this compound has been shown to inhibit the phosphorylation of MEK, a key kinase in the MAPK cascade. This leads to the subsequent inhibition of ERK2 phosphorylation and activation.

-

Regulation of Retinoblastoma Protein (pRb): The MAPK/ERK pathway contributes to the hyperphosphorylation and inactivation of the tumor suppressor Retinoblastoma protein (pRb). By blocking this pathway, this compound induces rapid dephosphorylation of pRb, restoring its growth-suppressive function. This leads to the formation of pRb-E2F complexes that halt cell cycle progression from G1 to S phase.

-

Suppression of Proliferation: The abolishment of the MAPK/ERK pathway by this compound is a primary mechanism for its potent anti-proliferative effects, particularly observed in melanoma cells.

JAK/STAT Signaling Pathway

Recent studies have revealed that this compound also modulates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for cytokine signaling, inflammation, and immune responses.

-

Downregulation of JAK/STAT Phosphorylation: In a diabetic nephropathy model, this compound treatment inhibited the phosphorylation of JAK2, STAT1, and STAT3. In coronaviral studies, this compound was found to diminish JAK1 protein levels.

-

Upregulation of SOCS Proteins: The inhibitory effect on the JAK/STAT pathway is associated with the upregulation of Suppressor of Cytokine Signaling (SOCS) proteins, specifically SOCS1 and SOCS3. SOCS proteins are endogenous negative regulators of the JAK/STAT pathway, suggesting this compound may restore this crucial feedback inhibition mechanism. This action appears to be independent of its effects on IGF-1R.

Caption: this compound inhibits JAK/STAT signaling and upregulates SOCS proteins.

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for Protein Phosphorylation and Expression

This protocol is used to detect changes in the levels of total and phosphorylated proteins within key signaling pathways (e.g., Akt, ERK, STATs).

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7, A549, Ba/F3-p210) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for specified time points (e.g., 6, 12, 24 hours).

-

Protein Extraction: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-Bcr-Abl) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Caption: A standard experimental workflow for Western blotting analysis.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells/well and incubate overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for various time periods (e.g., 24, 48, 72 hours). Include wells with vehicle control.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Use immunocompromised mice (e.g., female nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., Ba/F3-p210) into the flank of each mouse.

-

Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 30 µg in 100 µl, intraperitoneal injection) or vehicle control (e.g., PBS) daily for a specified period (e.g., 10-14 days).

-

Monitoring: Monitor animal weight and tumor volume regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting). Compare tumor growth curves between the treated and control groups to evaluate efficacy.

Conclusion

This compound is a well-characterized tyrosine kinase inhibitor that exerts its primary anti-cancer effects by targeting the IGF-1R and IR. Its downstream effects are pleiotropic, leading to the simultaneous inhibition of the pro-survival PI3K/Akt pathway and the pro-proliferative MAPK/ERK pathway. Furthermore, emerging evidence indicates a role in modulating the JAK/STAT signaling cascade, suggesting broader therapeutic potential in inflammatory and viral diseases. The comprehensive data on its inhibitory concentrations and cellular effects make this compound a valuable tool for cancer research and a foundational compound for the development of more advanced, targeted therapies.

References

AG1024: A Technical Guide to its Selective Inhibition of Insulin Receptor Versus IGF-1R

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG1024, a tyrphostin derivative, is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and, to a lesser extent, the Insulin Receptor (IR). Its ability to preferentially target IGF-1R has made it a valuable tool in cancer research and studies of metabolic disorders. This technical guide provides an in-depth overview of this compound, focusing on its differential inhibitory activity, the experimental protocols used to characterize it, and the underlying signaling pathways.

This compound, with the chemical name 2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile, is a reversible and competitive inhibitor that targets the ATP-binding site of the receptor's tyrosine kinase domain.[1][2][3] This inhibition blocks the autophosphorylation of the receptors, a critical step in initiating downstream signaling cascades.[3][4]

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound against IGF-1R and IR has been quantified through various assays. The half-maximal inhibitory concentration (IC50) values are summarized below, highlighting the compound's selectivity for IGF-1R.

| Target Receptor | Assay Type | Cell Line | IC50 Value (μM) | Reference |

| IGF-1R | Autophosphorylation | NIH-3T3 fibroblasts | 7 | |

| Tyrosine Kinase Activity (TKA) | Not Specified | 18 | ||

| Cellular Proliferation (IGF-1 stimulated) | NIH-3T3 fibroblasts | 0.4 | ||

| Cellular Proliferation | MDA468 Breast Cancer Cells | 3.5 ± 0.4 | ||

| Cellular Proliferation | MCF-7 Breast Cancer Cells | 3.5 ± 0.5 | ||

| Cellular Proliferation | MDA231 Breast Cancer Cells | 4.5 ± 0.4 | ||

| Cellular Proliferation | SK-BR-3 Breast Cancer Cells | 2.5 ± 0.4 | ||

| Insulin Receptor (IR) | Autophosphorylation | NIH-3T3 fibroblasts | 57 | |

| Tyrosine Kinase Activity (TKA) | Not Specified | 80 | ||

| Cellular Proliferation (Insulin stimulated) | NIH-3T3 fibroblasts | 0.1 |

Signaling Pathways

Both the Insulin Receptor and IGF-1 Receptor are receptor tyrosine kinases that, upon ligand binding, activate downstream signaling pathways crucial for cellular processes. The two primary pathways activated are the PI3K/Akt and the Ras/MAPK pathways. This compound's inhibition of receptor autophosphorylation effectively blocks these downstream signals.

Caption: this compound inhibits IR and IGF-1R signaling pathways.

Experimental Protocols

Receptor Autophosphorylation Assay

This assay directly measures the ability of this compound to inhibit the ligand-stimulated autophosphorylation of the IR and IGF-1R.

Methodology:

-

Cell Culture: NIH-3T3 cells overexpressing either the human IR or IGF-1R are cultured to near confluency.

-

Serum Starvation: Cells are serum-starved overnight to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for 1 hour at 37°C.

-

Ligand Stimulation: Cells are stimulated with either insulin (for IR) or IGF-1 (for IGF-1R) at a concentration of 10-100 ng/mL for 5-10 minutes at 37°C.

-

Cell Lysis: Cells are washed with cold PBS containing a phosphatase inhibitor (e.g., sodium vanadate) and then lysed in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysates are incubated with an antibody specific for either the IR or IGF-1R to immunoprecipitate the receptor.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation. The total amount of receptor is determined by stripping the blot and reprobing with an anti-IR or anti-IGF-1R antibody.

-

Densitometry: The intensity of the phosphotyrosine bands is quantified and normalized to the total receptor amount. IC50 values are calculated from the dose-response curve.

Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Cells (e.g., NIH-3T3, MCF-7) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh medium containing 1% FBS, the appropriate ligand (insulin or IGF-1), and varying concentrations of this compound.

-

Incubation: Cells are incubated for a period of 24 to 120 hours, with the medium being replaced every 48 hours.

-

MTT Addition: At the end of the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or isoamylic alcohol).

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

Caption: Workflow for determining IC50 using an MTT assay.

In Vivo Tumor Growth Inhibition Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.

Methodology:

-

Animal Model: Female nude mice are typically used.

-

Tumor Cell Implantation: A suspension of tumor cells (e.g., Ba/F3-p210) is injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., 30 μg intraperitoneally, daily for 2 weeks) or a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth delay in the treated group is calculated.

Off-Target and Other Biological Activities

While this compound is primarily known as an IR/IGF-1R inhibitor, some studies have reported other biological activities. For instance, this compound has been shown to downregulate the expression of Bcr-Abl and phospho-Akt, and upregulate DNA-PKcs expression in certain leukemia cell lines. More recently, it was discovered that this compound can inhibit coronaviral replication by downregulating JAK1 protein levels, an effect that appears to be independent of its IR and IGF-1R inhibitory activity.

Conclusion

This compound is a well-characterized and selective inhibitor of IGF-1R with a lower potency for the insulin receptor. Its utility in dissecting the distinct roles of these two receptors in normal physiology and disease states, particularly in cancer, is well-established. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential and biological functions of this compound. As with any inhibitor, it is crucial to consider its potential off-target effects in the interpretation of experimental results.

References

AG1024: A Technical Guide to its Biological Function and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG1024, a tyrphostin derivative, is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and, to a lesser extent, the Insulin Receptor (IR). By competitively and reversibly inhibiting receptor autophosphorylation, this compound effectively blocks downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to a range of cellular effects, including the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell lines. This technical guide provides an in-depth overview of the biological functions and cellular effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of receptor tyrosine kinases. It demonstrates a significantly higher affinity for the IGF-1R compared to the highly homologous IR.[1][2] The binding of this compound to the ATP-binding site of the kinase domain prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[1]

Biological Function: Inhibition of IGF-1R/IR Signaling

The IGF-1R signaling pathway plays a crucial role in cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in the development and progression of numerous cancers. This compound's primary function is to abrogate this signaling.

Downstream Signaling Pathways Affected

The inhibition of IGF-1R autophosphorylation by this compound leads to the suppression of two major downstream signaling cascades:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism. By preventing the activation of PI3K and the subsequent phosphorylation of Akt, this compound promotes apoptosis and inhibits cell growth.[3]

-

MAPK/ERK Pathway: This pathway is primarily involved in the regulation of cell proliferation, differentiation, and gene expression. This compound has been shown to inhibit the phosphorylation of ERK (extracellular signal-regulated kinase), leading to cell cycle arrest and reduced proliferation.[4]

References

An In-Depth Technical Guide on AG1024 and its Role in Cell Cycle Regulation

A

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG1024, a tyrphostin compound, is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key node in cellular signaling pathways governing proliferation, survival, and differentiation. Dysregulation of the IGF-1R axis is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. While this compound is primarily recognized for its ability to induce apoptosis and general anti-proliferative effects, its specific impact on cell cycle progression, particularly the G2/M phase, is an area of active investigation. This guide synthesizes current knowledge on this compound's mechanism of action, its influence on cell cycle checkpoints, and provides detailed protocols for its experimental evaluation.

Introduction to this compound

This compound (Tyrphostin AG 1024) is a synthetic, reversible, and competitive inhibitor of the IGF-1R tyrosine kinase.[1] By binding to the ATP-binding site of the receptor's kinase domain, it prevents autophosphorylation and subsequent activation of downstream signaling cascades. Its selectivity for IGF-1R over the closely related Insulin Receptor (IR) makes it a valuable tool for dissecting the specific roles of IGF-1R signaling in cancer biology.[1] The primary outcomes of this compound treatment in cancer cells are the inhibition of cell proliferation and the induction of apoptosis.[1][2] Recent studies have also begun to elucidate the effects of IGF-1R inhibition on the cell cycle, with some evidence pointing towards a role in inducing a G2/M phase arrest in certain contexts.[3]

Mechanism of Action: Targeting the IGF-1R Signaling Nexus

The IGF-1 receptor is a transmembrane tyrosine kinase that, upon binding its ligands (IGF-1 or IGF-2), initiates a conformational change leading to autophosphorylation of its intracellular domain. This activation creates docking sites for various substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc. This triggers two major downstream signaling pathways critical for cell growth and survival:

-

The PI3K/Akt Pathway: This is a central pathway for promoting cell survival, growth, and proliferation. Activated Akt (Protein Kinase B) phosphorylates a multitude of substrates that inhibit apoptosis and promote cell cycle progression.

-

The Ras/MAPK/ERK Pathway: This pathway is heavily involved in transmitting mitogenic signals from the cell surface to the nucleus, ultimately leading to the transcription of genes required for cell division.

This compound exerts its effects by directly inhibiting the initial autophosphorylation of IGF-1R, thereby blocking the activation of both the PI3K/Akt and MAPK/ERK pathways. This leads to a decrease in pro-survival and proliferative signals, pushing the cell towards apoptosis or cell cycle arrest.

This compound and G2/M Phase Cell Cycle Arrest

The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity before proceeding to the next phase. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. Progression from G2 to M phase is primarily driven by the activation of the Cyclin B1-CDK1 complex.

Inhibition of the IGF-1R pathway by compounds like this compound can lead to G2/M arrest through several potential mechanisms:

-

Modulation of Cyclin B1/CDK1 Activity: The PI3K/Akt pathway can influence the expression and cellular localization of key G2/M regulatory proteins. Inhibition of this pathway may lead to reduced Cyclin B1 levels or prevent the nuclear translocation of the Cyclin B1-CDK1 complex, which is necessary for mitotic entry.

-

Activation of Checkpoint Kinases: Cellular stress induced by the withdrawal of survival signals (via IGF-1R inhibition) can activate DNA damage response pathways, even in the absence of direct genotoxic agents. This can lead to the activation of checkpoint kinases like Chk1 and Chk2, which phosphorylate and inactivate Cdc25 phosphatases. Inactivated Cdc25 cannot remove the inhibitory phosphates from CDK1, thus keeping the Cyclin B1-CDK1 complex inactive and causing a G2 arrest.

-

Upregulation of CDK Inhibitors: this compound treatment has been shown to increase the expression of p21. While p21 is primarily known for its role in G1 arrest, it can also bind to and inhibit Cyclin B1-CDK1 complexes, contributing to a G2 block, particularly in response to DNA damage.

Studies on other specific IGF-1R inhibitors, such as picropodophyllin (PPP), have demonstrated a clear induction of a G2/M block in glioblastoma and multiple myeloma cells. This arrest is often associated with an increase in Cyclin B1 levels, suggesting an inability of the cells to exit mitosis. While this compound's primary effect is often apoptosis, these findings suggest that G2/M arrest is a plausible and documented outcome of potent IGF-1R inhibition.

Quantitative Data on this compound Efficacy

The potency of this compound varies across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

| Parameter | Value | Context | Reference(s) |

| IGF-1R Autophosphorylation IC50 | 7 µM | Cell-free assay | |

| Insulin Receptor (IR) Autophosphorylation IC50 | 57 µM | Cell-free assay |

Table 1: Inhibitory concentrations of this compound for receptor autophosphorylation.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference(s) |

| MDA-MB-231 | Breast Cancer | ~10-15 | 5 days | |

| MDA-MB-436 | Breast Cancer | ~10-15 | 3 days | |

| A549 | Lung Cancer | Not specified | - | |

| MCF7 | Breast Cancer | Not specified | - | |

| HCT116 | Colon Cancer | Not specified | - | |

| HEPG2 | Liver Cancer | Not specified | - |

Table 2: Reported IC50 values for this compound-induced inhibition of cell viability in various cancer cell lines. Note that IC50 values are highly dependent on experimental conditions such as incubation time and serum concentration.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining.

Materials:

-

Cell culture medium, PBS, Trypsin-EDTA

-

This compound stock solution (in DMSO)

-

Cold 70% Ethanol

-

PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that ensures they remain in the exponential growth phase and do not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.

-

Drug Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: Aspirate the media, wash cells once with PBS, and detach them using trypsin. Collect cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells at -20°C for at least 2 hours (or up to several weeks) for fixation.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a low flow rate. Collect data for at least 10,000-20,000 events. The PI fluorescence should be measured on a linear scale.

-

Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Proteins

This protocol is for detecting the expression and phosphorylation status of key proteins involved in the IGF-1R pathway and G2/M transition.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Cyclin B1, anti-CDK1, anti-p21, anti-p27, and a loading control like β-Actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Protein Extraction: After this compound treatment, place culture dishes on ice and wash cells with ice-cold PBS.

-

Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run according to the manufacturer's instructions. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane in Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to the loading control.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound Action

Caption: this compound inhibits IGF-1R, blocking PI3K/Akt and MAPK pathways, leading to G2/M arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for assessing this compound's effect on the cell cycle via flow cytometry.

Conclusion

This compound is a critical pharmacological tool for investigating the roles of IGF-1R signaling in cancer. Its primary mechanism involves the potent inhibition of the PI3K/Akt and MAPK/ERK pathways, leading to decreased cell proliferation and increased apoptosis. Evidence from studies on various IGF-1R inhibitors demonstrates a clear capacity to induce cell cycle arrest at the G2/M checkpoint. This effect is likely mediated through the disruption of signals that promote the activity of the master mitotic regulator, the Cyclin B1-CDK1 complex. For researchers and drug development professionals, understanding the multifaceted impact of this compound, including its influence on cell cycle dynamics, is essential for designing effective pre-clinical studies and exploring its potential in combination therapies. The protocols and data presented herein provide a foundational guide for the continued investigation of this compound as a potential anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tyrosine kinase inhibitor this compound exerts antileukaemic effects on STI571-resistant Bcr-Abl expressing cells and decreases AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDGFR and IGF-1R Inhibitors Induce a G2/M Arrest and Subsequent Cell Death in Human Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AG1024 in Modulating Akt Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG1024, a tyrphostin derivative, is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. Its activity extends, albeit with lower potency, to the Insulin Receptor (IR). By targeting these upstream receptors, this compound effectively modulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade involved in cell survival, proliferation, and apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on Akt phosphorylation, detailed experimental protocols for its study, and visual representations of the involved signaling pathways and workflows.

Introduction

The PI3K/Akt signaling pathway is a central regulator of cellular processes, and its dysregulation is a hallmark of numerous diseases, including cancer. Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that, upon activation, phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis. The phosphorylation of Akt at key residues, primarily Threonine 308 (Thr308) and Serine 473 (Ser473), is a critical step in its activation.

This compound has emerged as a valuable research tool for investigating the role of the IGF-1R/IR signaling axis in Akt-mediated cellular events. Its ability to specifically inhibit the autophosphorylation of these receptors provides a targeted approach to dissecting the upstream mechanisms governing Akt activation. This guide will explore the intricacies of how this compound modulates Akt phosphorylation and provide the necessary technical details for researchers to incorporate this inhibitor into their studies.

Mechanism of Action of this compound on Akt Phosphorylation

This compound's primary mechanism for modulating Akt phosphorylation is through the inhibition of IGF-1R and, to a lesser extent, IR.[1][2][3] These receptor tyrosine kinases (RTKs), upon ligand binding (e.g., IGF-1 or insulin), undergo autophosphorylation, creating docking sites for intracellular signaling molecules, including Insulin Receptor Substrate (IRS) proteins.

The activated IRS proteins then recruit and activate PI3K. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1).

At the membrane, Akt is phosphorylated at Thr308 in its activation loop by PDK1. For full activation, a second phosphorylation at Ser473 in the C-terminal hydrophobic motif is required, a step mediated by the mammalian target of rapamycin complex 2 (mTORC2).

By inhibiting the initial autophosphorylation of IGF-1R and IR, this compound effectively blocks the entire downstream signaling cascade, leading to a reduction in PIP3 levels and, consequently, a decrease in the phosphorylation and activation of Akt.[4][5] Specifically, studies have consistently shown that treatment with this compound leads to a significant decrease in the phosphorylation of Akt at Ser473.

Figure 1: Signaling pathway of this compound-mediated inhibition of Akt phosphorylation.

Quantitative Data on this compound's Effect on Akt Phosphorylation

The inhibitory effect of this compound on Akt phosphorylation is dose- and time-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target | IC50 Value | Cell Line/System | Reference |

| IGF-1R Autophosphorylation | 7 µM | NIH-3T3 fibroblasts | |

| Insulin Receptor (IR) Autophosphorylation | 57 µM | NIH-3T3 fibroblasts | |

| IGF-1-stimulated Cellular Proliferation | 0.4 µM | NIH-3T3 mouse fibroblast cells | |

| Insulin-stimulated Cellular Proliferation | 0.1 µM | NIH-3T3 mouse fibroblast cells |

Table 2: Dose-Response of this compound on Akt Phosphorylation

| This compound Concentration | Cell Line | Effect on p-Akt (Ser473) | Reference |

| 2 µM | UT7-9 and Ba/F3-p210 | Downregulation observed | |

| 10 µM | MCF-7 | Downregulation of phospho-Akt1 | |

| 20 µM | Vascular Smooth Muscle Cells | 35% downregulation |

Table 3: Time-Course of this compound's Effect on Akt Phosphorylation

| This compound Concentration | Cell Line | Time Points | Effect on p-Akt (Ser473) | Reference |

| 2 µM | UT7-9 and Ba/F3-p210 | 6h, 12h | Time-responsive downregulation | |

| 10 µM | MCF-7 | 48h | Associated with apoptosis |

Experimental Protocols

To assist researchers in studying the effects of this compound on Akt phosphorylation, this section provides detailed methodologies for key experiments.

Western Blotting for Phospho-Akt (Ser473)

This protocol is adapted from a study that successfully used this compound to demonstrate a decrease in Akt phosphorylation.

1. Cell Culture and Treatment:

-

Culture cells of interest (e.g., UT7-9, Ba/F3-p210) in appropriate media and conditions.

-

Seed cells and allow them to adhere or reach a desired confluency.

-

Treat cells with the desired concentration of this compound (e.g., 2 µM) or vehicle control (e.g., DMSO) for the specified time points (e.g., 6, 12 hours).

2. Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Tween-20, 10% Glycerol, 2.5 mM EGTA, 1 mM EDTA) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

4. SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage gel (e.g., 10%).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

To control for protein loading, strip the membrane and re-probe with an antibody for total Akt.

6. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

-

Quantify band intensities using densitometry software.

Figure 2: A generalized workflow for Western blot analysis of Akt phosphorylation.

Apoptosis Assay using Annexin V-Propidium Iodide Staining

A decrease in Akt phosphorylation is often associated with an increase in apoptosis. This protocol can be used to quantify apoptosis following this compound treatment.

1. Cell Treatment:

-

Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis. Include positive and negative controls.

2. Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium as it may contain apoptotic cells that have detached.

-

Wash the cells once with cold PBS.

3. Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

4. Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

1. Cell Seeding:

-

Prepare a single-cell suspension of the cells of interest.

-

Seed a known number of cells into multi-well plates. The seeding density should be optimized for each cell line to yield countable colonies.

2. Treatment:

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

3. Colony Formation:

-

After treatment, remove the drug-containing medium, wash with PBS, and add fresh medium.

-

Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

4. Staining and Counting:

-

Aspirate the medium and gently wash the colonies with PBS.

-

Fix the colonies with a solution such as methanol:acetic acid (3:1).

-

Stain the colonies with a solution like 0.5% crystal violet in methanol.

-

After staining, wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

5. Data Analysis:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = PE of treated sample / PE of control sample

Conclusion

This compound serves as a critical tool for elucidating the role of the IGF-1R/IR-PI3K-Akt signaling axis in various cellular processes. Its ability to effectively decrease Akt phosphorylation provides a specific and potent means to study the downstream consequences of inhibiting this pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further understanding the multifaceted role of Akt signaling in health and disease. The use of this compound in combination with the described methodologies will undoubtedly continue to contribute to advancements in fields such as cancer biology and drug development.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. phnxflow.com [phnxflow.com]

- 3. AGE-RELATED DIFFERENCES IN INSULIN-LIKE GROWTH FACTOR-1 RECEPTOR SIGNALING REGULATES AKT/FOXO3A AND ERK/FOS PATHWAYS IN VASCULAR SMOOTH MUSCLE CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine kinase inhibitor this compound exerts antileukaemic effects on STI571-resistant Bcr-Abl expressing cells and decreases AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of insulin-like growth factor-1 receptor signaling enhances growth-inhibitory and proapoptotic effects of gefitinib (Iressa) in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of AG1024 on the JAK/STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG1024, a tyrphostin derivative, is well-documented as a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). Emerging evidence, however, reveals a significant, albeit indirect, interaction with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This interaction is of considerable interest in various pathological contexts, including diabetic nephropathy and viral infections. This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates JAK/STAT signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The primary mechanisms of action appear to be twofold: the upregulation of Suppressor of Cytokine Signaling (SOCS) proteins, which are endogenous inhibitors of the JAK/STAT pathway, and the induction of JAK1 protein degradation through a proteasome-mediated pathway involving the E3 ligase Itch. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and its downstream effects on critical cellular signaling cascades.

Introduction to the JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a critical signal transduction cascade that plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. The pathway is activated by a wide array of cytokines, interferons, and growth factors. The core components of this pathway are the Janus kinases (JAKs), which are non-receptor tyrosine kinases, and the Signal Transducers and Activators of Transcription (STATs), which are latent cytoplasmic transcription factors. In mammals, the JAK family comprises four members (JAK1, JAK2, JAK3, and TYK2), while the STAT family has seven members (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6).

The canonical JAK/STAT signaling cascade is initiated when a ligand binds to its specific cell surface receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Upon recruitment to the receptor, STATs are themselves phosphorylated by the JAKs. These phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription. Given its central role in cellular signaling, dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer.

This compound: Beyond IGF-1R Inhibition

This compound is a well-characterized small molecule inhibitor of the IGF-1 receptor tyrosine kinase.[1] It acts as a reversible and competitive inhibitor, with a reported IC50 of 7 μM for IGF-1R autophosphorylation. While its primary mode of action is the attenuation of IGF-1R signaling, several studies have highlighted its influence on other signaling pathways, most notably the JAK/STAT cascade. The interaction of this compound with the JAK/STAT pathway is not reported to be through direct inhibition of JAK kinases but rather through indirect regulatory mechanisms.

Mechanisms of this compound Interaction with the JAK/STAT Pathway

Current research points to two primary indirect mechanisms by which this compound modulates the JAK/STAT signaling pathway.

Upregulation of Suppressor of Cytokine Signaling (SOCS) Proteins

One of the principal mechanisms by which this compound inhibits the JAK/STAT pathway is by upregulating the expression of SOCS1 and SOCS3 proteins.[2][3] SOCS proteins are a family of intracellular proteins that act as negative feedback regulators of cytokine signaling.[2] They function by directly binding to and inhibiting the kinase activity of JAKs, competing with STATs for docking sites on cytokine receptors, and targeting signaling proteins for proteasomal degradation.

In a study on diabetic nephropathy in rats, administration of this compound was shown to significantly increase the protein levels of both SOCS1 and SOCS3 in renal tissues. This upregulation of SOCS proteins correlated with a decrease in the phosphorylation of JAK2, STAT1, and STAT3. This suggests a causal relationship where this compound, likely through its effects on cellular processes downstream of IGF-1R, induces the expression of SOCS1 and SOCS3, which in turn suppress the activation of the JAK/STAT pathway.

Ndfip1/2-Itch E3 Ligase-Mediated Proteolysis of JAK1

A second, distinct mechanism for this compound's influence on the JAK/STAT pathway has been described in the context of coronaviral replication. This study revealed that this compound can diminish the protein levels of JAK1, and consequently its phosphorylation, in a manner that is independent of its inhibitory effects on IR and IGF-1R. The proposed mechanism involves the activation of Ndfip1/2 (NEDD4 family-interacting protein 1/2) and the subsequent recruitment of the NEDD4-like E3 ubiquitin ligase, Itch. This complex then targets JAK1 for ubiquitination and subsequent proteasomal degradation. This leads to a reduction in total JAK1 protein levels, thereby dampening the downstream signaling cascade.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data regarding the activity of this compound.

Table 1: Inhibitory Concentrations of this compound

| Target | IC50/EC50 | Cell Line/System | Reference |

| IGF-1R Autophosphorylation | 7 µM (IC50) | In vitro kinase assay | |

| Insulin Receptor (IR) | 57 µM (IC50) | In vitro kinase assay | |

| Transmissible Gastroenteritis Coronavirus (TGEV) | 5.2 ± 0.3 µM (EC50) | Swine Testis (ST) Cells | |

| Human Coronavirus OC43 (HCoV-OC43) | 4.3 ± 0.3 µM (EC50) | HCT-8 Cells |

Table 2: Effects of this compound on JAK/STAT Pathway Components

| Protein Analyzed | Effect of this compound | Experimental System | Observations and Notes | Reference |

| p-JAK1 | Dose-dependent decrease | TGEV-infected ST cells | Significant reduction in phosphorylation observed. | |

| Total JAK1 | Dose-dependent decrease | TGEV-infected ST cells | Reduction attributed to proteasomal degradation. | |

| p-JAK2 | Significant reduction | Renal tissue from diabetic rats | Observed in vivo following this compound treatment (20 mg/kg/day for 8 weeks). | |

| p-STAT1 | Significant reduction | Renal tissue from diabetic rats | Observed in vivo following this compound treatment. | |

| p-STAT3 | Significant reduction | Renal tissue from diabetic rats | Observed in vivo following this compound treatment. | |

| SOCS1 Protein | Significant increase | Renal tissue from diabetic rats | Upregulation correlated with decreased JAK/STAT phosphorylation. | |

| SOCS3 Protein | Significant increase | Renal tissue from diabetic rats | Upregulation correlated with decreased JAK/STAT phosphorylation. |

Note: Quantitative values for the percentage of inhibition or fold-change in expression are based on visual interpretation of Western blot data from the cited literature, as exact numerical densitometry values were not consistently provided in the source texts.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between this compound and the JAK/STAT signaling pathway.

Western Blotting for Phosphorylated and Total JAK/STAT Proteins

This protocol is designed to assess the phosphorylation status and total protein levels of JAK and STAT proteins in cell lysates following treatment with this compound.

Materials:

-

Cells of interest (e.g., renal cells, immune cells)

-

This compound

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, PMSF)

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST)

-

Primary antibodies (e.g., anti-phospho-JAK1, anti-JAK1, anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT1, anti-STAT1, anti-phospho-STAT3, anti-STAT3, anti-SOCS1, anti-SOCS3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time period.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the total protein for each sample.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Solubilization: If using adherent cells, carefully remove the medium and add MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Conclusion and Future Directions

This compound, while primarily an IGF-1R inhibitor, demonstrates significant modulatory effects on the JAK/STAT signaling pathway through at least two distinct indirect mechanisms: the upregulation of SOCS1 and SOCS3, and the induction of JAK1 proteolysis via the Ndfip1/2-Itch E3 ligase pathway. These findings expand the known biological activities of this compound and suggest its potential therapeutic utility in diseases where the JAK/STAT pathway is aberrantly activated.

For researchers and drug development professionals, these insights open new avenues for investigation. Future studies should aim to:

-

Elucidate the precise molecular link between IGF-1R inhibition by this compound and the upregulation of SOCS gene expression.

-

Further characterize the Ndfip1/2-Itch-mediated degradation of JAK1 and explore its relevance in different cell types and disease models.

-

Investigate the potential for synergistic therapeutic effects by combining this compound with direct JAK inhibitors.

-

Conduct in vivo studies to validate the efficacy of this compound in modulating JAK/STAT signaling in various disease models.

This technical guide provides a solid foundation for understanding the complex interplay between this compound and the JAK/STAT pathway, offering valuable information and methodologies to guide future research and development efforts in this promising area.

References

An In-Depth Technical Guide to Understanding AG1024 IC50 Values and its Mechanism of Action in Different Cell Lines

This technical guide provides a comprehensive overview of the inhibitor AG1024, its half-maximal inhibitory concentration (IC50) values across various cell lines, and the underlying experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound's cellular effects and mechanisms.

Introduction to this compound